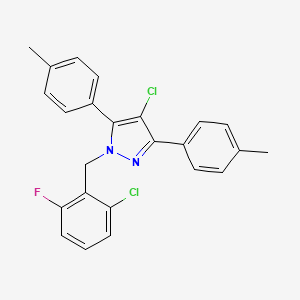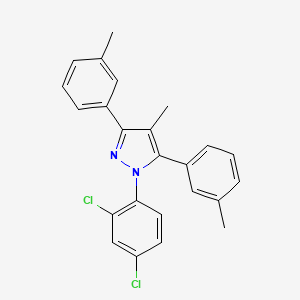![molecular formula C21H22FN3O4S B10917695 1-[4-({4-[(2-Fluorophenyl)carbonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10917695.png)
1-[4-({4-[(2-Fluorophenyl)carbonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[4-(2-Fluorobenzoyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone is a complex organic compound that features a piperazine ring substituted with a fluorobenzoyl group and a sulfonylphenyl group, along with a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-(4-{[4-(2-Fluorobenzoyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone involves multiple steps, typically starting with the preparation of the piperazine derivative. The final step involves the formation of the pyrrolidinone ring, which can be achieved through intramolecular cyclization reactions under basic conditions .
Chemical Reactions Analysis
1-(4-{[4-(2-Fluorobenzoyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Scientific Research Applications
1-(4-{[4-(2-Fluorobenzoyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2-Fluorobenzoyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group is known to enhance the compound’s binding affinity to these targets, while the piperazine and pyrrolidinone moieties contribute to its overall stability and bioactivity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate key signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-(4-{[4-(2-Fluorobenzoyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone include:
1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}sulfonyl)phenyl-2-pyrrolidinone: This compound features a trifluoromethyl group instead of a fluorobenzoyl group, which can significantly alter its chemical properties and biological activities.
4-{[4-(2-Fluorobenzoyl)-1-piperazinyl]sulfonyl}benzenesulfonamide: This compound has a similar structure but includes a benzenesulfonamide group, which may affect its solubility and reactivity.
The uniqueness of 1-(4-{[4-(2-Fluorobenzoyl)piperazino]sulfonyl}phenyl)-2-pyrrolidinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research applications .
Properties
Molecular Formula |
C21H22FN3O4S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H22FN3O4S/c22-19-5-2-1-4-18(19)21(27)23-12-14-24(15-13-23)30(28,29)17-9-7-16(8-10-17)25-11-3-6-20(25)26/h1-2,4-5,7-10H,3,6,11-15H2 |
InChI Key |
WALTZCJTYRRBSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-bromopyridin-2-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10917612.png)
![2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B10917615.png)
![methyl 1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917626.png)
![1,5-dimethyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10917637.png)
![N-(2,5-difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917643.png)

![(2Z)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10917654.png)
![[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10917659.png)
![1,3-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10917662.png)
![1,3-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917663.png)
![1,5-dimethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10917664.png)
![2-[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B10917665.png)

![5-{(1E)-N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]ethanimidoyl}-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10917677.png)
